4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)-
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Overview
Description
4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)- is a heterocyclic compound that features a thiazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)- typically involves the condensation of appropriate thiazolone and pyrazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness. The use of automated systems and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid: Shares a similar pyrazole moiety but differs in the core structure.
Imidazoles: Another class of heterocyclic compounds with similar applications but distinct structural features.
Uniqueness
4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)- is unique due to its combination of thiazolone and pyrazole structures, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16N4O2S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
(5E)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H16N4O2S/c1-9-10(8-16(2)15-9)7-11-12(18)14-13(20-11)17-3-5-19-6-4-17/h7-8H,3-6H2,1-2H3/b11-7+ |
InChI Key |
STZYHHOWKMDFSY-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=O)N=C(S2)N3CCOCC3)C |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N=C(S2)N3CCOCC3)C |
Origin of Product |
United States |
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